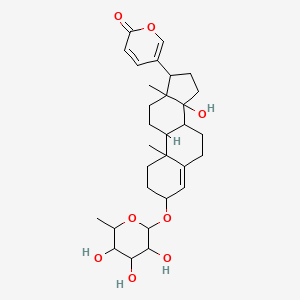

Proscillaridin A

Description

Properties

IUPAC Name |

5-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEJFUXQJGHEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Proscillaridin A: A Technical Guide to Na+/K+-ATPase Pump Inhibition, Signaling, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proscillaridin (B1679727) A, a cardiac glycoside traditionally used for cardiac insufficiency, is gaining significant attention for its potent anticancer activities. Its primary mechanism of action is the specific inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump), a ubiquitous enzyme essential for maintaining cellular ion homeostasis. This inhibition triggers a cascade of intracellular events, profoundly impacting cellular signaling, proliferation, and survival, making Proscillaridin A a promising agent for drug repurposing in oncology. This technical guide provides an in-depth analysis of the molecular mechanism of Na+/K+-ATPase inhibition by Proscillaridin A, details the subsequent downstream signaling pathways, presents quantitative data on its cellular effects, and outlines key experimental protocols for its study.

The Na+/K+-ATPase Pump: Structure and Function

The Na+/K+-ATPase is an integral membrane protein responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients, a process powered by the hydrolysis of ATP. This function is critical for maintaining cell membrane potential, regulating cellular volume, and driving the secondary transport of other solutes. The enzyme is a heterodimer consisting of a catalytic α-subunit with ten transmembrane segments and a glycosylated β-subunit.[1] The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides.[2][3]

Mechanism of Inhibition by Proscillaridin A

Like other cardiac glycosides, Proscillaridin A exerts its inhibitory effect by binding to a highly conserved site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[4] This binding event locks the enzyme in its phosphorylated E2-P conformation, preventing the dephosphorylation and conformational change required to release K+ into the cell and reinitiate the pumping cycle.[3] The direct consequences of this inhibition are:

-

Cessation of Ion Pumping : The active transport of three Na+ ions out and two K+ ions in is halted.

-

Increased Intracellular Sodium : With the primary export mechanism blocked, intracellular Na+ concentration ([Na+]i) rises.[2][5]

-

Membrane Depolarization : The disruption of the electrochemical gradient leads to a less negative membrane potential.

Quantitative Analysis of Proscillaridin A Cellular Effects

While direct enzymatic inhibition values (IC50) for Proscillaridin A on purified Na+/K+-ATPase are not consistently reported in literature, its potent biological effects are observed at low nanomolar concentrations across various cancer cell lines. This suggests high-affinity binding and efficient pump inhibition in a cellular context. The following table summarizes key quantitative data on the effective concentrations of Proscillaridin A and other cardiac glycosides in inducing downstream cellular events.

| Parameter | Agent | Cell Line / System | Effective Concentration / IC50 | Reference |

| Cytotoxicity / Apoptosis | Proscillaridin A | Non-small cell lung cancer | 12.5 - 100 nM | [2] |

| STAT3 Inhibition | Proscillaridin A | A549 lung & prostate cancer cells | 25 - 50 nM | [2] |

| Topoisomerase I Poisoning | Proscillaridin A | Breast Cancer (MCF-7) | Potent at 30 nM | [6] |

| Topoisomerase II Poisoning | Proscillaridin A | Breast Cancer (MCF-7) | Potent at 100 nM | [6] |

| PI3K/AKT/mTOR Inhibition | Proscillaridin A | Lung cancer cells | 3 - 25 nM | [2] |

| Inhibition of Kynurenine Production (IDO1 pathway) | Ouabain (B1677812) | A549 lung cancer cells | 17 nM | [2] |

| Inhibition of Kynurenine Production (IDO1 pathway) | Digoxin (B3395198) | A549 lung cancer cells | 40 nM | [2] |

Table 1: Effective concentrations of Proscillaridin A and other cardiac glycosides on various cancer-related cellular processes downstream of Na+/K+-ATPase inhibition.

Downstream Signaling Consequences of Na+/K+-ATPase Inhibition

The initial ionic disruption caused by Proscillaridin A triggers a complex network of signaling pathways, which are central to its anticancer effects.

The Core Ionic-Signaling Cascade

The primary consequence of Na+/K+-ATPase inhibition is an increase in intracellular sodium. This disrupts the gradient required by the Na+/Ca2+ exchanger (NCX), which normally expels calcium from the cell. The reduced efficiency of the NCX leads to an accumulation of intracellular calcium ([Ca2+]i), a pivotal secondary messenger that activates numerous downstream pathways.[7][8][9]

Caption: Core ionic cascade following Na+/K+-ATPase inhibition.

Anticancer Signaling Pathways

In cancer cells, the Na+/K+-ATPase also functions as a signaling scaffold. Proscillaridin A binding not only disrupts ion transport but also initiates signaling cascades that inhibit proliferation and induce apoptosis.[2]

-

Src/EGFR Pathway Inhibition : Proscillaridin A can inhibit the phosphorylation and activity of Src, a non-receptor tyrosine kinase. This in turn can downregulate the Epidermal Growth Factor Receptor (EGFR) signaling axis, affecting downstream pathways that control cell migration and proliferation.[2][10]

-

STAT3 Pathway Inhibition : Proscillaridin A is a potent inhibitor of the STAT3 signaling pathway.[2] It achieves this by inhibiting upstream kinases like JAK2 and Src and by upregulating protein tyrosine phosphatases (e.g., SHP-1) that dephosphorylate and inactivate STAT3.[2]

-

PI3K/AKT/mTOR Pathway Attenuation : This critical cell survival pathway is suppressed by Proscillaridin A, which has been shown to inhibit the phosphorylation of key components like AKT and mTOR.[2]

-

Induction of Apoptosis : Proscillaridin A induces programmed cell death through both intrinsic and extrinsic pathways.

-

Intrinsic Pathway : It modulates Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which leads to mitochondrial membrane potential dissipation, release of cytochrome c, and subsequent caspase activation.

-

Extrinsic Pathway : The compound upregulates the expression of death receptors such as DR4 and Fas Ligand (FasL), sensitizing cancer cells to apoptosis-inducing signals.[6]

-

-

Induction of Cellular Stress : Proscillaridin A has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS) and trigger endoplasmic reticulum (ER) stress, both of which can lead to apoptosis.

Caption: Key anticancer signaling pathways modulated by Proscillaridin A.

Key Experimental Protocols

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay quantifies enzyme activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The specific Na+/K+-ATPase activity is determined by subtracting the ouabain-insensitive ATPase activity from the total activity.

Methodology:

-

Sample Preparation : Prepare cell or tissue homogenates in a suitable buffer and determine the protein concentration. The enzyme source can be a microsomal fraction enriched in plasma membranes.

-

Reaction Setup : Prepare two sets of reaction tubes.

-

Total Activity : Reaction buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4).

-

Ouabain Control : The same buffer but without NaCl and KCl, and containing 1 mM ouabain to inhibit Na+/K+-ATPase activity.

-

-

Enzyme Reaction :

-

Add the sample homogenate to both sets of tubes.

-

Initiate the reaction by adding ATP (e.g., 3 mM final concentration).

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a protein precipitant (e.g., trichloroacetic acid).

-

-

Phosphate Detection :

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate/tube.

-

Add a colorimetric reagent for detecting inorganic phosphate (e.g., a molybdate-based solution).

-

Measure the absorbance at ~650-660 nm.

-

-

Calculation : Calculate the amount of Pi released using a standard curve. The specific activity (nmol Pi/mg protein/min) is the difference between the 'Total Activity' and 'Ouabain Control' tubes.

Caption: Experimental workflow for Na+/K+-ATPase activity assay.

Intracellular Calcium ([Ca2+]i) Measurement

This protocol uses fluorescent dyes to measure changes in intracellular calcium concentration following treatment with Proscillaridin A.

Methodology:

-

Cell Preparation : Plate adherent cells in a multi-well plate (e.g., 96-well, black-walled) and grow to confluence.

-

Dye Loading :

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM. Fura-2 AM is membrane-permeable.

-

Remove the culture medium, wash the cells, and add the dye-loading buffer.

-

Incubate the cells (e.g., 30-45 minutes at 37°C) to allow the dye to enter the cells and for intracellular esterases to cleave the AM group, trapping the active Fura-2 indicator inside.

-

-

Measurement :

-

Wash the cells to remove extracellular dye.

-

Place the plate in a fluorescence plate reader equipped with injectors.

-

Measure baseline fluorescence. For the ratiometric dye Fura-2, this involves alternating excitation at 340 nm (calcium-bound) and 380 nm (calcium-free) while measuring emission at ~510 nm.

-

Inject Proscillaridin A (or other compounds) into the wells.

-

Immediately begin kinetic measurement of fluorescence changes over time.

-

-

Data Analysis :

-

Calculate the ratio of the fluorescence intensities (e.g., 340nm/380nm).

-

The change in this ratio over time is directly proportional to the change in intracellular calcium concentration.

-

Caption: Workflow for measuring intracellular calcium with Fura-2 AM.

Conclusion

Proscillaridin A is a potent inhibitor of the Na+/K+-ATPase, and its anticancer effects stem directly from the downstream consequences of this inhibition. By disrupting fundamental ionic gradients, it triggers a multifaceted signaling response that includes the suppression of major cancer survival pathways (STAT3, PI3K/AKT) and the robust induction of apoptosis. The nanomolar efficacy of Proscillaridin A in various cancer models underscores its potential as a repurposed therapeutic. The experimental frameworks provided herein offer robust methods for further investigating its mechanism of action and evaluating its efficacy in preclinical drug development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of DNA topoisomerases I and II, and growth inhibition of breast cancer MCF-7 cells by ouabain, digoxin and proscillaridin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A quantitative structure-activity relationship study on a series of Na+, K+-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diverse toxicity associated with cardiac Na+/K+ pump inhibition: evaluation of electrophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effect of some Pteridine compounds on the Na+ + K+)-ATPase and on the cardiac glycoside receptor of human heart) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute Stimulation of Na/K Pump by Cardiac Glycosides in the Nanomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Na+,K+-ATPase by the cardenolide 6'-O-(E-4-hydroxycinnamoyl) desglucouzarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibition of the Na-K-ATPase of guinea-pig heart microsomes by cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Proscillaridin A: A Comprehensive Technical Guide on its Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proscillaridin (B1679727) A, a bufadienolide cardiac glycoside, has a rich history rooted in the traditional use of its plant source, Drimia maritima (syn. Urginea maritima or Scilla maritima), commonly known as sea squill.[1][2][3][4][5] For centuries, extracts of sea squill were utilized for their cardiotonic and diuretic properties.[5][6] The modern scientific investigation into the active principles of this plant led to the isolation and characterization of Proscillaridin A. This technical guide provides an in-depth exploration of the discovery and history of Proscillaridin A, detailed experimental protocols for its isolation and biological evaluation, and a summary of its quantitative data.

Discovery and History

The systematic study of cardiac glycosides from Scilla maritima was pioneered by the Swiss chemist Arthur Stoll and his colleagues at Sandoz in the 1930s.[7][8][9][10] Their work on various medicinal plants, including foxglove (Digitalis) and squill, was foundational in the field of cardiac glycoside chemistry. While the ancient use of squill dates back to the 6th century BC, Stoll's research provided the first detailed chemical understanding of its active constituents.[6]

Stoll and his collaborator, W. Kreis, successfully isolated and characterized a number of crystalline glycosides from the white variety of Scilla maritima. Among these was Proscillaridin A, which they identified as a primary glycoside. Their work, documented in publications and lectures such as "The Cardiac Glycosides," laid the groundwork for understanding the structure-activity relationships of these potent compounds.[7][8][10]

Initially, Proscillaridin A was investigated for its cardiotonic effects in the treatment of heart failure.[2][11][12] Early clinical studies in the 1960s and 1970s explored its impact on hemodynamics, blood pressure, and myocardial metabolism.[11][12] In recent decades, there has been a resurgence of interest in Proscillaridin A for its potential as an anticancer agent, with numerous studies demonstrating its cytotoxic effects against various cancer cell lines.[13][14][15][16]

Experimental Protocols

Isolation and Purification of Proscillaridin A from Drimia maritima

The following protocol is a synthesized representation of the methods likely employed in the mid-20th century for the isolation of cardiac glycosides, adapted for Proscillaridin A from Drimia maritima. These methods rely on classical phytochemical techniques.

Objective: To isolate and purify Proscillaridin A from the bulbs of Drimia maritima.

Materials:

-

Fresh or dried bulbs of Drimia maritima (white variety)

-

Ethanol (B145695) (95%)

-

Petroleum ether

-

Lead acetate (B1210297) solution (10% w/v)

-

Sodium sulfate (B86663) solution (10% w/v)

-

Silica (B1680970) gel for column chromatography

-

Glass columns for chromatography

-

Rotary evaporator

-

Filter paper and funnels

-

Beakers and flasks

Methodology:

-

Preparation of Plant Material:

-

The bulbs of Drimia maritima are sliced and dried at a low temperature (40-50°C) to prevent enzymatic degradation of the glycosides.[17]

-

The dried material is then ground into a coarse powder.

-

-

Defatting:

-

The powdered plant material is extracted with petroleum ether in a Soxhlet apparatus for several hours to remove lipids and other nonpolar compounds. The defatted material is then air-dried.

-

-

Extraction of Glycosides:

-

Purification:

-

The crude extract is dissolved in a minimal amount of 80% methanol.

-

A 10% solution of lead acetate is added dropwise to precipitate tannins, proteins, and other impurities. A precipitate will form.

-

The mixture is filtered, and the excess lead acetate in the filtrate is precipitated by the addition of a 10% sodium sulfate solution.

-

The mixture is filtered again to remove the lead sulfate precipitate. The resulting solution contains the crude glycosides.

-

The purified solution is then concentrated under reduced pressure.

-

-

Fractional Separation:

-

The concentrated glycoside mixture is suspended in water and subjected to liquid-liquid extraction with chloroform. Proscillaridin A, being moderately polar, will partition into the chloroform layer.

-

The chloroform extract is collected and dried over anhydrous sodium sulfate, then evaporated to dryness.

-

-

Column Chromatography:

-

The dried chloroform extract is dissolved in a small amount of chloroform and adsorbed onto a small amount of silica gel.

-

The adsorbed material is loaded onto a silica gel column packed in chloroform.

-

The column is eluted with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system and visualized with Liebermann-Burchard reagent (see characterization section).

-

Fractions containing pure Proscillaridin A are pooled and evaporated to dryness. The resulting solid is recrystallized from a suitable solvent system (e.g., methanol-ether) to obtain crystalline Proscillaridin A.

-

Characterization of Proscillaridin A

Objective: To confirm the identity and purity of the isolated Proscillaridin A.

Methods:

-

Melting Point Determination:

-

The melting point of the crystalline product is determined using a melting point apparatus and compared with the literature value for Proscillaridin A.

-

-

Color Reactions (Qualitative Tests for Cardiac Glycosides):

-

Liebermann-Burchard Test: A small amount of the isolated compound is dissolved in acetic anhydride, and a few drops of concentrated sulfuric acid are added. The formation of a blue-green color indicates the presence of a steroidal nucleus.[20]

-

Keller-Kiliani Test: The isolated compound is dissolved in glacial acetic acid containing a trace of ferric chloride. This solution is then carefully layered over concentrated sulfuric acid. A reddish-brown ring at the interface, with the upper layer turning bluish-green, suggests the presence of a 2-deoxy sugar, which is not present in Proscillaridin A (rhamnose is a 6-deoxyhexose), but the test is often performed as part of a panel for cardiac glycosides.

-

Legal's Test: The compound is dissolved in pyridine, and sodium nitroprusside solution and sodium hydroxide (B78521) solution are added. A pink to red color indicates the presence of an unsaturated lactone ring.

-

-

Spectroscopic Analysis (Modern Methods):

-

UV-Visible Spectroscopy: The UV spectrum of Proscillaridin A in methanol or ethanol would be recorded to observe the characteristic absorption maxima for the bufadienolide ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained to identify functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone, and C=C double bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed structural information, allowing for the complete assignment of the proton and carbon signals of the steroid nucleus and the rhamnose sugar moiety.[1]

-

Na+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory activity of Proscillaridin A on the Na+/K+-ATPase enzyme.

Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibition of this activity by Proscillaridin A is then determined by comparing the enzyme activity in the presence and absence of the compound.

Materials:

-

Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or dog kidney)[21]

-

Proscillaridin A

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, KCl, and NaCl)

-

Malachite green reagent for phosphate detection

-

Phosphate standard solution

-

Microplate reader

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Proscillaridin A in DMSO.

-

Prepare serial dilutions of Proscillaridin A in the assay buffer.

-

Prepare the ATP substrate solution in the assay buffer.

-

-

Enzyme Reaction:

-

In a 96-well microplate, add the Na+/K+-ATPase enzyme preparation to each well.

-

Add the different concentrations of Proscillaridin A to the respective wells. Include a control well with no inhibitor (vehicle control) and a blank well with no enzyme.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the ATP solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Phosphate Detection:

-

Stop the reaction by adding the malachite green reagent to each well. This reagent will form a colored complex with the liberated inorganic phosphate.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

-

-

Data Analysis:

-

Prepare a standard curve using the phosphate standard solution.

-

Calculate the amount of phosphate released in each well from the standard curve.

-

Determine the percentage of inhibition for each concentration of Proscillaridin A relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Proscillaridin A concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Measurement of Inotropic Effect on Isolated Heart Tissue

Objective: To evaluate the positive inotropic (contractility-enhancing) effect of Proscillaridin A on isolated cardiac muscle.

Principle: The force of contraction of an isolated strip of cardiac muscle (e.g., a papillary muscle from a guinea pig) is measured in an organ bath. The change in contractile force upon the addition of Proscillaridin A is recorded.

Materials:

-

Isolated guinea pig papillary muscle or human atrial preparations[22]

-

Organ bath with temperature control and aeration

-

Krebs-Henseleit solution (physiological salt solution)

-

Force transducer and data acquisition system

-

Proscillaridin A

-

Stimulator to pace the muscle at a constant frequency

Methodology:

-

Tissue Preparation:

-

A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

A papillary muscle is carefully dissected from the right ventricle.

-

The muscle is mounted vertically in the organ bath, with one end attached to a fixed hook and the other to a force transducer.

-

-

Equilibration:

-

The organ bath is filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

-

The muscle is electrically stimulated at a constant frequency (e.g., 1 Hz) and allowed to equilibrate for at least 60 minutes until a stable baseline contractile force is achieved.

-

-

Drug Administration:

-

A cumulative concentration-response curve is generated by adding increasing concentrations of Proscillaridin A to the organ bath at regular intervals.

-

The contractile force is allowed to reach a steady state after each addition before the next concentration is added.

-

-

Data Acquisition and Analysis:

-

The isometric contractile force is continuously recorded throughout the experiment.

-

The increase in contractile force is measured for each concentration of Proscillaridin A.

-

The results are expressed as a percentage of the maximum response or as the absolute change in force.

-

A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal effect) can be determined.

-

Quantitative Data

The following tables summarize some of the available quantitative data for Proscillaridin A.

Table 1: In Vitro Cytotoxicity of Proscillaridin A against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| A549 | Lung Adenocarcinoma | Not specified, but potent | [15] |

| MCF-7 | Breast Cancer | More potent than digoxin (B3395198) and ouabain | [16] |

| LNCaP | Prostate Cancer | More sensitive than DU145 | [14] |

| DU145 | Prostate Cancer | Less sensitive than LNCaP | [14] |

Table 2: In Vivo Antitumor Activity of Proscillaridin A

| Cancer Model | Dosage | Effect | Reference |

| C-Myc driven leukemia | Clinically relevant dose | Downregulation of C-Myc mRNA | [14] |

Table 3: Inhibition of Na+/K+-ATPase

| Enzyme Source | IC50 (nM) | Reference |

| Not Specified | Potent inhibitor | [21] |

Signaling Pathways and Experimental Workflows

Primary Signaling Pathway of Proscillaridin A

Caption: Primary signaling pathway of Proscillaridin A.

Experimental Workflow for Isolation and Characterization

Caption: Workflow for Proscillaridin A isolation.

Logical Relationship of Biological Assays

Caption: Logical flow of Proscillaridin A bioassays.

References

- 1. The traditional medical uses and cytotoxic activities of sixty-one Egyptian plants: discovery of an active cardiac glycoside from Urginea maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the side effects of Proscillaridin? [synapse.patsnap.com]

- 3. llifle.com [llifle.com]

- 4. Scilla maritima L. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 5. Drimia maritima - Wikipedia [it.wikipedia.org]

- 6. um.edu.mt [um.edu.mt]

- 7. The Cardiac Glycosides (Professor Arthur Stoll - 1937) (ID:47631) | eBay UK [ebay.co.uk]

- 8. acpjournals.org [acpjournals.org]

- 9. Cardiac Glycosides by Arthur Stoll - AbeBooks [abebooks.com]

- 10. The Cardiac Glycosides: A Series of Three Lectures Delivered in the College ... - Arthur Stoll - Google Books [books.google.com]

- 11. [Clinical and experimental studies on the effect of proscillaridin A] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Clinical studies on the cardiotonic effects of proscillaridin A] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heart failure drug proscillaridin A targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. media.neliti.com [media.neliti.com]

- 18. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 19. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]

- 20. amu.edu.az [amu.edu.az]

- 21. benchchem.com [benchchem.com]

- 22. Cantharidin and sodium fluoride attenuate the negative inotropic effects of carbachol in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]

Proscillaridin A: A Multi-faceted Inducer of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Proscillaridin A, a cardiac glycoside derived from plants of the Urginea maritima species, has emerged as a potent anti-cancer agent with a complex and multi-pronged mechanism for inducing programmed cell death, or apoptosis.[1][2][3][4] While historically used in the treatment of congestive heart failure and cardiac arrhythmias, its ability to trigger apoptosis in various cancer cell lines at nanomolar concentrations has garnered significant interest in the oncology field.[1][5] This technical guide provides a comprehensive overview of the molecular pathways activated by Proscillaridin A to induce apoptosis, supported by quantitative data and detailed experimental protocols.

Core Apoptotic Pathways Activated by Proscillaridin A

Proscillaridin A orchestrates cancer cell death through the activation of several key signaling cascades, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as by inducing endoplasmic reticulum (ER) stress and inhibiting critical cell survival signals.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The mitochondrial pathway is a central mechanism of Proscillaridin A-induced apoptosis.[1][2][3][4] This pathway is initiated by various intracellular stresses and culminates in the activation of executioner caspases.

Key Molecular Events:

-

Reactive Oxygen Species (ROS) Generation: Proscillaridin A treatment leads to a significant increase in intracellular ROS levels.[1][2][6][7] This oxidative stress is a critical upstream event that triggers mitochondrial dysfunction.

-

Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS leads to the dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial damage.[1][2][7]

-

Modulation of Bcl-2 Family Proteins: Proscillaridin A alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][7] This shift in the Bcl-2/Bax ratio is crucial for the permeabilization of the outer mitochondrial membrane.

-

Caspase Activation and PARP Cleavage: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[1][5] Activated caspase-3 then cleaves essential cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[1][2][5][7]

Caption: Proscillaridin A-induced intrinsic apoptosis pathway.

The Extrinsic (Death Receptor) Apoptosis Pathway

Proscillaridin A can also sensitize cancer cells to apoptosis induced by external signals, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[8][9][10]

Key Molecular Events:

-

Upregulation of Death Receptor 4 (DR4): Treatment with Proscillaridin A increases the expression of DR4 on the cell surface.[11] This upregulation is mediated by an increase in intracellular calcium levels resulting from the inhibition of the Na+/K+-ATPase pump.[11]

-

Enhanced TRAIL-Induced Caspase-8 Activation: By upregulating DR4, Proscillaridin A enhances the formation of the death-inducing signaling complex (DISC) upon TRAIL binding, leading to increased activation of the initiator caspase-8.[10][12]

-

Downregulation of Anti-Apoptotic Proteins: Proscillaridin A can downregulate the expression of anti-apoptotic proteins such as cellular FLICE-like inhibitory protein (cFLIP) and Mcl-1, which are known inhibitors of the extrinsic pathway.[8][9]

Caption: Proscillaridin A sensitization to TRAIL-induced extrinsic apoptosis.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

Proscillaridin A can induce prolonged and severe ER stress, which triggers the unfolded protein response (UPR) and ultimately leads to apoptosis.[13][14][15][16]

Key Molecular Events:

-

Activation of the UPR: Proscillaridin A treatment leads to the activation of key UPR signaling proteins. This includes the increased phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[13][15][17]

-

Upregulation of Pro-Apoptotic UPR Effectors: Phosphorylated eIF2α promotes the translation of activating transcription factor 4 (ATF4), which in turn upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), as well as GADD34 and TRIB3.[13][14][15][17]

-

Activation of Caspase-4: CHOP can induce the expression of several pro-apoptotic genes and is also linked to the activation of caspase-4 (caspase-12 in mice), an ER-resident caspase that contributes to the apoptotic cascade.[13][15][17]

Caption: Proscillaridin A-induced ER stress-mediated apoptosis.

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a critical regulator of cancer cell proliferation, survival, and invasion.[1] Proscillaridin A has been shown to effectively inhibit this pro-survival pathway.[1][2]

Key Molecular Events:

-

Inhibition of JAK2 Phosphorylation: Proscillaridin A treatment leads to a dose-dependent decrease in the phosphorylation of JAK2, a key upstream kinase that activates STAT3.[1]

-

Inhibition of STAT3 Phosphorylation: Consequently, the phosphorylation of STAT3 at tyrosine 705 (Tyr705) is significantly reduced, preventing its dimerization, nuclear translocation, and transcriptional activity.[1]

-

Upregulation of SHP-1: Proscillaridin A can increase the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates the JAK/STAT3 pathway by dephosphorylating JAK2 and STAT3.[13]

Caption: Inhibition of the JAK/STAT3 survival pathway by Proscillaridin A.

Quantitative Data Summary

The anti-cancer effects of Proscillaridin A are observed at low nanomolar concentrations across various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| LNCaP | Prostate Cancer | Apoptosis | Dose-dependent increase at 25-50 nM | [1] |

| DU145 | Prostate Cancer | Apoptosis | Relatively resistant to apoptosis at 25-50 nM | [1] |

| A549 | Lung Adenocarcinoma | Apoptosis | Dose-dependent induction | [13][15] |

| HT29 | Colon Cancer | TRAIL Sensitization | Significant at 11.1 nM | [10][18] |

| SW480 | Colon Cancer | TRAIL Sensitization | Significant enhancement of apoptosis | [18] |

| SW620 | Colon Cancer | TRAIL Sensitization | Significant enhancement of apoptosis | [18] |

| PC3 | Prostate Cancer | IC50 (48h) | 18.2 ± 2.1 nM | [14] |

| DU145 | Prostate Cancer | IC50 (48h) | 25.6 ± 3.5 nM | [14] |

| Panc-1 | Pancreatic Cancer | IC50 | Nanomolar range | [19][20] |

| BxPC-3 | Pancreatic Cancer | IC50 | Nanomolar range | [19][20] |

| AsPC-1 | Pancreatic Cancer | IC50 | Nanomolar range | [19][20] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Proscillaridin A-induced apoptosis.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., LNCaP, DU145, A549, HT29, PC3, Panc-1) are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Proscillaridin A Treatment: Proscillaridin A is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, cells are seeded in culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of Proscillaridin A or DMSO as a vehicle control for the indicated time periods (typically 24-48 hours).

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify apoptosis. After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes. The samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blotting

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-STAT3, STAT3, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to ensure equal protein loading.

Measurement of Reactive Oxygen Species (ROS)

-

DCFH-DA Staining: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA at 37°C for 30 minutes. The cells are then washed, harvested, and the fluorescence intensity is measured by flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Measurement of Mitochondrial Membrane Potential (MMP)

-

JC-1 Staining: The MMP is assessed using the lipophilic cationic dye JC-1. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence. After treatment, cells are incubated with JC-1, washed, and analyzed by flow cytometry. A shift from red to green fluorescence indicates a loss of MMP.

Conclusion

Proscillaridin A is a promising anti-cancer agent that induces apoptosis through a complex interplay of multiple signaling pathways. Its ability to simultaneously trigger the intrinsic and extrinsic apoptotic pathways, induce ER stress, and inhibit the pro-survival JAK/STAT3 signaling cascade makes it a potent and versatile molecule for cancer therapy. The quantitative data demonstrate its efficacy at low nanomolar concentrations, highlighting its potential for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of Proscillaridin A and explore its therapeutic potential in various cancer models.

References

- 1. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]

- 4. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]

- 5. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proscillaridin A inhibits hepatocellular carcinoma progression through inducing mitochondrial damage and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proscillaridin A Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proscillaridin A slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - Hou - Annals of Translational Medicine [atm.amegroups.org]

- 20. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

Proscillaridin A: A Novel Regulator of STAT3 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that plays a pivotal role in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Its constitutive activation is a hallmark of numerous human cancers, making it a compelling therapeutic target.[2][3] Proscillaridin A, a cardiac glycoside traditionally used for cardiovascular disorders, has emerged as a potent inhibitor of the STAT3 signaling pathway, demonstrating significant anticancer activity in preclinical studies.[2][3][4][5] This technical guide provides a comprehensive overview of the role of Proscillaridin A in STAT3 signaling, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Mechanism of Action

Proscillaridin A exerts its inhibitory effect on the STAT3 signaling cascade through a multi-faceted approach, primarily by hindering the phosphorylation and subsequent activation of the STAT3 protein.

The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs).[6] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), prompting its dimerization, nuclear translocation, and binding to the promoter regions of target genes.[6]

Proscillaridin A disrupts this cascade at several key points:

-

Inhibition of JAK2 Phosphorylation: Proscillaridin A has been shown to inhibit the phosphorylation of JAK2, an upstream kinase responsible for STAT3 activation.[2][3] By reducing JAK2 activity, Proscillaridin A effectively decreases the phosphorylation of STAT3.

-

Upregulation of SHP-1: The compound increases the expression of SH2 domain-containing protein tyrosine phosphatase-1 (SHP-1), a negative regulator of STAT3 signaling.[2] SHP-1 directly dephosphorylates STAT3, thus terminating the signal.

-

Direct Interaction with STAT3: Evidence suggests that Proscillaridin A may also directly interact with the SH2 domain of STAT3.[2] This domain is crucial for the dimerization of phosphorylated STAT3 monomers, and by binding to it, Proscillaridin A can prevent the formation of active STAT3 dimers.

-

Inhibition of Src Phosphorylation: Proscillaridin A has been observed to decrease the phosphorylation of Src, another upstream kinase that can contribute to STAT3 activation.[2][5]

The culmination of these actions is a significant reduction in the levels of phosphorylated STAT3 (p-STAT3), leading to the downregulation of STAT3 target genes involved in cell survival and proliferation, and ultimately inducing apoptosis in cancer cells.[2][3]

Quantitative Data

The inhibitory effects of Proscillaridin A on STAT3 signaling and cancer cell viability have been quantified in several studies. The following tables summarize the key findings.

Table 1: Effect of Proscillaridin A on STAT3 Phosphorylation and Upstream Regulators

| Cell Line | Treatment Concentration (nM) | Duration (hours) | Effect on p-STAT3 (Tyr705) | Effect on p-JAK2 | Effect on SHP-1 Expression | Reference |

| LNCaP (Prostate Cancer) | 25 | 24 | Dose-dependent decrease | Dose-dependent decrease | Slight increase | [2] |

| 50 | 24 | Dose-dependent decrease | Dose-dependent decrease | Slight increase | [2] | |

| DU145 (Prostate Cancer) | 25 | 24 | Dose-dependent decrease | Dose-dependent decrease | No significant change | [2] |

| 50 | 24 | Dose-dependent decrease | Dose-dependent decrease | No significant change | [2] | |

| A549 (Lung Cancer) | 25 | 24 | Dose-dependent decrease | Not Reported | Increased expression | [4] |

| 50 | 24 | Dose-dependent decrease | Not Reported | Increased expression | [4] | |

| 100 | 24 | Dose-dependent decrease | Not Reported | Increased expression | [4] | |

| MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | Inhibition | Decreased p-SRC | Not Reported | [5] |

Table 2: Effect of Proscillaridin A on Apoptosis-Related Proteins

| Cell Line | Treatment Concentration (nM) | Duration (hours) | Effect on Bcl-2 | Effect on Bax | Effect on Cleaved Caspase-3 | Effect on Cleaved PARP | Reference |

| LNCaP (Prostate Cancer) | 25 | 24 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [2] |

| 50 | 24 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [2] | |

| DU145 (Prostate Cancer) | 25 | 24 | Negligible effect | Negligible effect | Dose-dependent increase | Dose-dependent increase | [2] |

| 50 | 24 | Negligible effect | Negligible effect | Dose-dependent increase | Dose-dependent increase | [2] | |

| A549 (Lung Cancer) | 25 | 24 | Not Reported | Increased bax/bcl-2 ratio | Cleavage observed | Cleavage observed | [4] |

| 50 | 24 | Not Reported | Increased bax/bcl-2 ratio | Cleavage observed | Cleavage observed | [4] | |

| 100 | 24 | Not Reported | Increased bax/bcl-2 ratio | Cleavage observed | Cleavage observed | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of Proscillaridin A in STAT3 signaling.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to determine the levels of total and phosphorylated STAT3, as well as other signaling proteins, in cell lysates.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., LNCaP, DU145, or A549) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Proscillaridin A (e.g., 0, 25, 50, 100 nM) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and prepare them with Laemmli buffer.

-

Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK2, anti-JAK2, anti-SHP-1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

-

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Inhibitor Treatment and Stimulation:

-

After 24 hours, treat the cells with various concentrations of Proscillaridin A for a predetermined time.

-

Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce reporter gene expression. Include an unstimulated control.

-

-

Cell Lysis and Luciferase Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in STAT3 activity relative to the control group.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Proscillaridin A in STAT3 Signaling.

Caption: Western Blot Experimental Workflow.

Conclusion

Proscillaridin A has been identified as a potent inhibitor of the STAT3 signaling pathway, acting through multiple mechanisms to suppress the activation of this key oncogenic transcription factor. Its ability to inhibit JAK2 and Src phosphorylation, upregulate the phosphatase SHP-1, and potentially bind directly to STAT3 underscores its potential as a multi-targeted anticancer agent. The downstream effects on apoptosis-related proteins further highlight its therapeutic promise. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Proscillaridin A in the context of STAT3-driven malignancies. Further research is warranted to fully elucidate its clinical utility.

References

- 1. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]

- 2. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

Proscillaridin A: A Double-Edged Sword in Cancer Therapy Through Oxidative Stress Modulation

For Immediate Release

[City, State] – [Date] – Proscillaridin (B1679727) A, a cardiac glycoside traditionally used for heart conditions, is emerging as a potent anti-cancer agent with a primary mechanism of action rooted in the induction of oxidative stress within tumor cells. This technical guide provides an in-depth analysis of the current research, detailing the molecular pathways affected, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Proscillaridin A exerts its cytotoxic effects on a variety of cancer cell lines by disrupting the delicate redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[1][2][3][4] This targeted induction of oxidative stress presents a promising therapeutic window, as cancer cells often exhibit a higher basal level of oxidative stress compared to normal cells, making them more vulnerable to further ROS insults.

Mechanism of Action: Fueling the Fire Within

Proscillaridin A's primary cellular target is the Na+/K+-ATPase pump.[5][6] Inhibition of this pump leads to an increase in intracellular calcium levels, which in turn contributes to the generation of ROS.[3][6][7] This cascade of events triggers multiple downstream signaling pathways that culminate in apoptosis and autophagy.

Key signaling pathways implicated in proscillaridin A-induced oxidative stress and cell death include:

-

JNK Activation: Proscillaridin A has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis triggered by oxidative stress.[1][3]

-

STAT3 Inhibition: The compound effectively inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often constitutively active in cancer cells and crucial for their survival and proliferation.[1][2][3][8]

-

Mitochondrial Dysfunction: Proscillaridin A induces mitochondrial damage, characterized by the dissipation of the mitochondrial membrane potential and an increased Bax/Bcl-2 ratio, leading to the release of pro-apoptotic factors.[1][2][4]

-

Endoplasmic Reticulum (ER) Stress: The compound also promotes ER stress, evidenced by the increased phosphorylation of eIF2α and the expression of downstream effector proteins like ATF4 and CHOP.[1][3]

Quantitative Analysis of Proscillaridin A's Effects

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent effects of proscillaridin A on different cancer cell lines.

Table 1: IC50 Values of Proscillaridin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung Carcinoma | 12.5-100 | [8] |

| H1650 | Non-Small Cell Lung Carcinoma | 12.5-100 | [8] |

| H1975 | Non-Small Cell Lung Carcinoma | 12.5-100 | [8][9] |

| LNCaP | Prostate Cancer | 25-50 | [2] |

| DU145 | Prostate Cancer | 25-50 | [2] |

| Panc-1 | Pancreatic Cancer | 35.25 | [10][11][12] |

| BxPC-3 | Pancreatic Cancer | 180.3 | [10][11][12] |

| AsPC-1 | Pancreatic Cancer | 370.9 | [10][11][12] |

| MCF-7 | Breast Cancer | 25-100 | [6] |

| MDA-MB-231 | Breast Cancer | 25-100 | [6] |

Table 2: Proscillaridin A's Effect on Oxidative Stress Markers

| Cell Line | Parameter | Concentration (nM) | Observation | Reference |

| A549 | ROS Generation | 25-50 | Dose-dependent increase | [1][3][7] |

| A549 | GSH Depletion | Not Specified | Depletion of Glutathione | [1][3] |

| A549 | TrxR1 Activity | Not Specified | Decreased activity | [1][3] |

| LNCaP | ROS Generation | 25-50 | Dose-dependent increase | [2] |

| DU145 | ROS Generation | 25-50 | Dose-dependent increase | [2] |

| Panc-1 | ROS Generation | Not Specified | Increased generation | [10][11][12] |

| BxPC-3 | ROS Generation | Not Specified | Increased generation | [10][11][12] |

| AsPC-1 | ROS Generation | Not Specified | Increased generation | [10][11][12] |

| MCF-7 | ROS Generation | 25-100 | Increased generation | [6][13] |

| MDA-MB-231 | ROS Generation | 25-100 | Increased generation | [6][13] |

Visualizing the Molecular Cascade

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of proscillaridin A.

Caption: Proscillaridin A induced signaling pathways.

Caption: General experimental workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the impact of proscillaridin A on oxidative stress in tumor cells.

Cell Culture and Treatment

-

Cell Lines: Various human cancer cell lines such as A549 (lung), LNCaP, DU145 (prostate), Panc-1 (pancreatic), and MCF-7, MDA-MB-231 (breast) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Proscillaridin A is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then diluted to the desired concentrations in the culture medium for treating the cells for specified time periods (e.g., 24, 48 hours).

Cell Viability Assay

-

Principle: To determine the cytotoxic effects of proscillaridin A.

-

Method (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of proscillaridin A for the desired duration.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: To quantify the level of intracellular ROS generation.

-

Method (DCFH-DA Assay):

-

Treat cells with proscillaridin A as described above.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[2]

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.[14]

-

Western Blot Analysis

-

Principle: To detect the expression levels of specific proteins involved in signaling pathways.

-

Method:

-

Lyse the treated and control cells to extract total proteins.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-JNK, STAT3, Bax, Bcl-2, caspases).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

-

Principle: To distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Method:

-

Harvest the treated and control cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

-

Analyze the stained cells by flow cytometry.

-

Future Directions

The compelling preclinical data for proscillaridin A's anti-cancer activity, primarily driven by the induction of oxidative stress, warrants further investigation.[8] Future research should focus on in vivo studies to confirm these effects in animal models and to assess potential toxicities.[8] Furthermore, clinical trials are necessary to evaluate the safety and efficacy of proscillaridin A as a standalone or combination therapy in cancer patients.[15] The selective targeting of the redox vulnerabilities of cancer cells by proscillaridin A represents a promising avenue for the development of novel and effective cancer therapeutics.

References

- 1. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Proscillaridin A induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells [frontiersin.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researcherslinks.com [researcherslinks.com]

- 9. Proscillaridin A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

- 12. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - Hou - Annals of Translational Medicine [atm.amegroups.org]

- 13. Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of intracellular reactive oxygen species [bio-protocol.org]

- 15. Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Proscillaridin A effects on intracellular calcium levels

An In-depth Technical Guide to the Effects of Proscillaridin (B1679727) A on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proscillaridin A is a cardiac glycoside, a class of naturally derived compounds historically used in the treatment of congestive heart failure and cardiac arrhythmias.[1] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, which is crucial for maintaining electrochemical gradients across the cell membrane.[2][3] Recently, Proscillaridin A and other cardiac glycosides have garnered significant interest for their potential anticancer activities, demonstrating effects such as the inhibition of cell proliferation and induction of apoptosis in various cancer models.[1][4][5][6][7] A central aspect of its multifaceted biological activity is the profound impact on intracellular calcium (Ca2+) homeostasis. This guide provides a detailed examination of the mechanisms by which Proscillaridin A modulates intracellular calcium levels, the downstream cellular consequences, and the experimental protocols used to measure these effects.

Core Mechanism: Na+/K+-ATPase Inhibition and Calcium Influx

The canonical mechanism by which Proscillaridin A elevates intracellular calcium is initiated by its binding to and inhibition of the Na+/K+-ATPase pump.[2][8] This inhibition disrupts the normal extrusion of sodium ions (Na+) from the cell, leading to an increase in the intracellular Na+ concentration. The elevated cytosolic Na+ alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), a key transporter for Ca2+ efflux.[9] Consequently, the NCX's ability to extrude Ca2+ is reduced, and in some cases, its operation may even be reversed, leading to Ca2+ influx. This results in a net accumulation of calcium in the cytoplasm.[2][9]

Caption: Primary signaling pathway of Proscillaridin A-induced calcium increase.

Quantitative Effects on Intracellular Calcium in Cancer Cells

Studies have consistently shown that Proscillaridin A induces a dose-dependent increase in intracellular free Ca2+ in various cancer cell lines.[1][10] This effect is a critical trigger for its anticancer activities.

| Cell Line | Cancer Type | Proscillaridin A Concentration | Observed Effect on Intracellular Ca2+ | Reference |

| LNCaP | Prostate Cancer | Dose-dependent | Increase in Fluo-3AM fluorescence | [1] |

| DU145 | Prostate Cancer | Dose-dependent | Increase in Fluo-3AM fluorescence | [1] |

| Panc-1 | Pancreatic Cancer | Dose-dependent (unspecified) | Increase in Fluo-4 AM fluorescence | [10] |

| AsPC-1 | Pancreatic Cancer | Dose-dependent (unspecified) | Increase in Fluo-4 AM fluorescence | [10] |

| NSCLC Cells | Non-Small Cell Lung Cancer | Not specified | Elevated Ca2+ levels | [8] |

Downstream Signaling and Cellular Consequences of Elevated Calcium

The rise in intracellular Ca2+ initiated by Proscillaridin A is a pivotal event that triggers multiple downstream signaling cascades, culminating in anticancer effects such as apoptosis and the inhibition of cell proliferation.[1][7][11]

-

Mitochondrial Dysfunction: Elevated cytosolic Ca2+ leads to calcium uptake by the mitochondria, which can disrupt their function. This is evidenced by an increase in the generation of Reactive Oxygen Species (ROS) and the dissipation of the mitochondrial membrane potential (MMP), key events in the intrinsic apoptotic pathway.[1][10]

-

Endoplasmic Reticulum (ER) Stress: Proscillaridin A has been shown to induce ER stress, a condition that can be triggered by disruptions in Ca2+ homeostasis.[5][11] This is characterized by the upregulation of ER stress markers like ATF4 and CHOP, which can promote apoptosis.[5]

-

Modulation of Signaling Pathways: The calcium increase contributes to the activation of pro-apoptotic pathways, such as the AMPK pathway, and the inhibition of pro-survival pathways, like the STAT3 signaling cascade.[1][8][11] For instance, the anticancer activity of Proscillaridin A in prostate cancer cells is associated with this increased level of intracellular Ca2+.[1]

-

Apoptosis Induction: The culmination of mitochondrial damage, ER stress, and altered signaling is the induction of apoptosis. This is confirmed by the cleavage of caspase-3 and PARP-1, as well as an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[1]

Caption: Downstream consequences of Proscillaridin A-induced calcium elevation.

Experimental Protocols for Measuring Intracellular Calcium

The measurement of intracellular free Ca2+ is most commonly achieved using fluorescent calcium indicators. These are cell-permeant dyes that exhibit a significant change in their fluorescent properties upon binding to Ca2+. The general workflow is applicable for various dyes like Fluo-3 AM, Fluo-4 AM, and Fura-2 AM.[1][10][12]

Protocol: Measurement of Intracellular Ca2+ Using Fluorescent Dyes

This protocol provides a generalized method for assessing Proscillaridin A-induced changes in intracellular calcium in adherent or suspension cell cultures using a fluorescence microplate reader or flow cytometer.

1. Reagents and Materials:

-

Cell culture medium (e.g., DMEM, RPMI)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescent calcium indicator dye:

-

Fluo-3 Acetoxymethyl (AM) Ester

-

Fluo-4 Acetoxymethyl (AM) Ester

-

Fura-2 Acetoxymethyl (AM) Ester

-

-

Pluronic F-127 (optional, to aid dye solubilization)

-

Probenecid (optional, to prevent dye leakage)

-

Proscillaridin A stock solution (in DMSO)

-

DMSO (vehicle control)

-

Black, clear-bottom 96-well plates (for plate reader) or FACS tubes (for flow cytometry)

2. Cell Preparation and Dye Loading:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density to reach 80-90% confluency on the day of the experiment. For suspension cells, adjust the cell concentration as needed.

-

Dye Preparation: Prepare a loading solution of the calcium indicator dye. For example, for Fluo-4 AM, a final concentration of 4-5 µM in serum-free medium is often used.[1][10]

-

Cell Loading:

-

Washing: After incubation, wash the cells twice with PBS or a suitable buffer to remove excess extracellular dye.[1]

-

Final Resuspension: Add serum-free medium or a physiological salt solution to the cells.

3. Treatment and Data Acquisition:

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding the compound. For ratiometric dyes like Fura-2, this involves alternating excitation at 340 nm and 380 nm while measuring emission at ~510 nm.[12] For single-wavelength dyes like Fluo-4, excite at ~494 nm and measure emission at ~516 nm.[10]

-

Compound Addition: Add various concentrations of Proscillaridin A (and a vehicle control) to the cells.

-

Kinetic or Endpoint Reading:

-

Microplate Reader: Immediately begin measuring fluorescence kinetically over a desired time course or perform an endpoint reading after a specific incubation period (e.g., 24 hours).[1]

-

Flow Cytometer: After treating the cells for the desired duration (e.g., 48 hours), harvest them, wash with PBS, and analyze the fluorescence intensity on a flow cytometer.[10]

-

4. Data Analysis:

-

The change in intracellular Ca2+ is represented by the change in fluorescence intensity.

-

For ratiometric dyes (Fura-2), the ratio of emission intensities at the two excitation wavelengths (e.g., 340/380 ratio) is calculated, which is directly proportional to the intracellular Ca2+ concentration.[12]

-

For non-ratiometric dyes (Fluo-3, Fluo-4), the fluorescence intensity is normalized to the baseline reading before treatment.

-

Results are often presented as Relative Fluorescence Units (RFU) or as a fold-change over the vehicle-treated control group.

Caption: Standard experimental workflow for measuring intracellular calcium changes.

Conclusion

Proscillaridin A is a potent modulator of intracellular calcium signaling. By inhibiting the Na+/K+-ATPase, it sets off a cascade that elevates cytosolic Ca2+, which in turn activates multiple downstream pathways leading to mitochondrial dysfunction, ER stress, and ultimately, apoptosis in cancer cells. This detailed understanding of its effect on calcium homeostasis is critical for its ongoing investigation and development as a potential therapeutic agent in oncology. The experimental protocols outlined provide a robust framework for researchers to further explore the nuanced roles of calcium signaling in the biological activity of Proscillaridin A and other cardiac glycosides.

References

- 1. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on cardiac ingredients of plants. IX. Chemical transformation of proscillaridin by utilizing its 1,4-cycloadducts as key compounds and biological activities of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proscillaridin A Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death [mdpi.com]

- 5. Proscillaridin A slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The Na/K-ATPase and Calcium Signaling Microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proscillaridin A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proscillaridin A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Proscillaridin A: A Comprehensive Technical Review of its Anticancer Properties

An In-depth Guide for Researchers and Drug Development Professionals

Abstract: Proscillaridin A, a cardiac glycoside traditionally used for cardiac conditions, is gaining significant attention as a potent anticancer agent. This technical guide provides a comprehensive overview of the preliminary research into its anticancer activity, consolidating data from numerous in vitro and in vivo studies. The document details its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways. Quantitative data on its efficacy across various cancer cell lines and in animal models are presented in structured tables for comparative analysis. Furthermore, this guide outlines the detailed experimental protocols employed in these seminal studies and utilizes visualizations to clarify complex biological processes and workflows, offering a valuable resource for professionals in oncology research and drug development.

Introduction